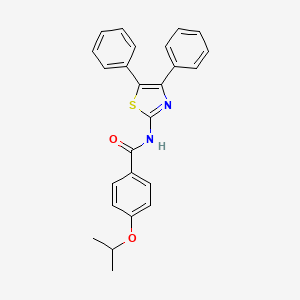
N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C25H22N2O2S and its molecular weight is 414.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
A series of N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans and Aspergillus spp. The thiazole derivatives, due to their structural features, may offer potential therapeutic interventions for treating microbial infections (Desai, Rajpara, & Joshi, 2013).
Synthesis and Characterization
Research has also focused on the synthesis of thiazole-containing compounds, exploring different methodologies to enhance their chemical stability and efficacy. For instance, microwave-induced synthesis has been applied to create fluorobenzamides containing thiazole and thiazolidine, which showed promising antimicrobial analogs (Desai, Rajpara, & Joshi, 2013). Additionally, the synthesis of aromatic polyimides incorporating thiazole units has been reported, highlighting the versatility of these compounds in materials science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Antitumor Activity
Thiazole derivatives have been investigated for their potential antitumor activities. New benzothiazole acylhydrazones, for instance, have been synthesized and evaluated against various cancer cell lines, demonstrating considerable anticancer activity. These findings suggest that modifications to the benzothiazole scaffold can significantly impact the antitumor properties of these compounds (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
Mécanisme D'action
Target of Action
Thiazole derivatives, to which this compound belongs, have been known to interact with a variety of biological targets .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities .
Analyse Biochimique
Biochemical Properties
N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide interacts with various enzymes and proteins in biochemical reactions. It has been suggested to act as a COX enzyme inhibitor , which plays a crucial role in the inflammatory response.
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by interacting with cell signaling pathways, impacting gene expression, and altering cellular metabolism. Its anti-inflammatory properties are particularly notable, as it has shown significant effects in reducing inflammation in animal models .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression. Its role as a COX enzyme inhibitor suggests that it may bind to this enzyme and inhibit its activity, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
Its anti-inflammatory effects have been observed in animal models, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Given its role as a COX enzyme inhibitor, it may interact with enzymes and cofactors involved in the metabolism of prostaglandins .
Propriétés
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c1-17(2)29-21-15-13-20(14-16-21)24(28)27-25-26-22(18-9-5-3-6-10-18)23(30-25)19-11-7-4-8-12-19/h3-17H,1-2H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYNZOKHVGUAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

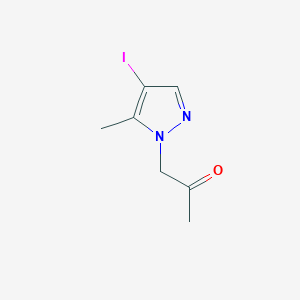
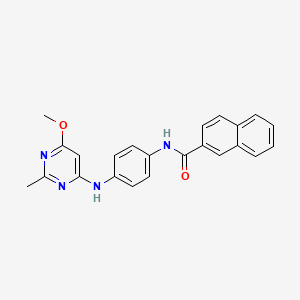
![1-{1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2728393.png)
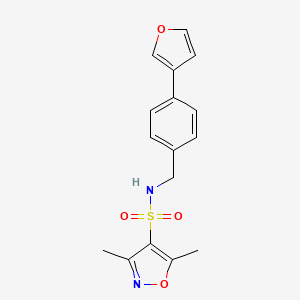
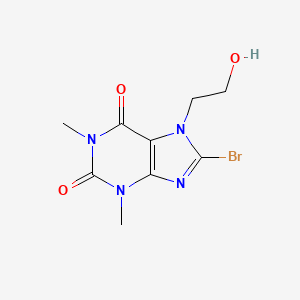
![N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(3-methoxypropyl)ethanediamide](/img/structure/B2728397.png)
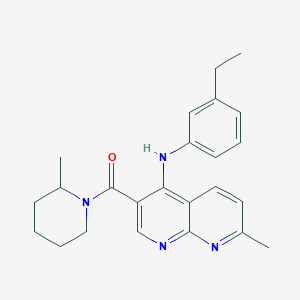
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2728399.png)
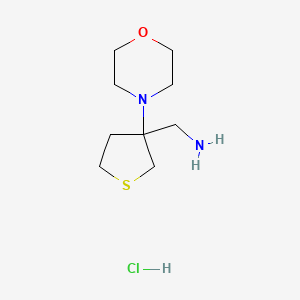
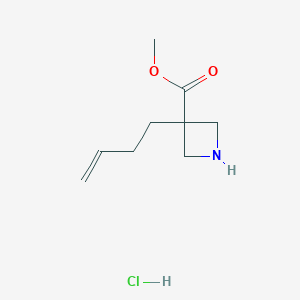
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2728403.png)
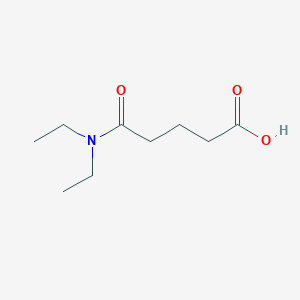
![4-(3,4-Dimethylphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2728406.png)
